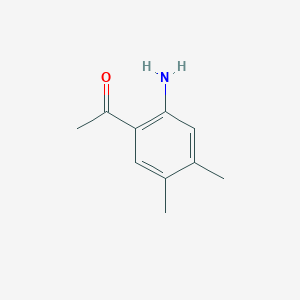
3-Phenyl-1H-indol-2-carbohydrazid
Übersicht
Beschreibung
3-phenyl-1H-indole-2-carbohydrazide and its derivatives are compounds of interest due to their potential in various chemical and biological applications. These compounds serve as a focal point for synthesis and structure-activity relationship studies, aiming to explore their chemical behaviors and properties.
Synthesis Analysis
The synthesis of 3-phenyl-1H-indole-2-carbohydrazide derivatives involves condensation reactions and is characterized by specific methodologies such as the Ullmann reaction and the use of different reagents to introduce various functional groups, enhancing the compound's diversity. For instance, Kaynak et al. (2005) described the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide, showcasing the synthetic versatility of these compounds (Kaynak, Öztürk, Özbey, & Çapan, 2005).
Molecular Structure Analysis
Structural analyses, including X-ray diffraction and quantum mechanical calculations, reveal detailed insights into the molecular geometry, confirming the presence of rotational restrictions and specific conformations. The study by Kaynak et al. (2005) and others provides a comprehensive understanding of the molecular architecture, highlighting the influence of different substituents on the overall structure.
Chemical Reactions and Properties
3-phenyl-1H-indole-2-carbohydrazide derivatives engage in a variety of chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the creation of tubulin inhibitors and anticancer agents from these derivatives underscores the chemical reactivity and utility of these molecules in medicinal chemistry (Saruengkhanphasit et al., 2021).
Wissenschaftliche Forschungsanwendungen
Tubulin-Inhibitoren
Derivate von 3-Phenyl-1H-indol-2-carbohydrazid wurden synthetisiert und biologisch auf ihre mikrotubulus-destabilisierenden Wirkungen untersucht . Mikrotubuli sind ein Ziel für Krebsmedikamente, da sie eine entscheidende Rolle bei der Zellteilung spielen. Die Hemmung von Tubulin kann die Bildung der mitotischen Spindel verhindern, wodurch die Zellteilung gestoppt und zum Zelltod geführt wird .
Antikrebsmittel
Diese Verbindungen haben Antikrebsaktivitäten gegen das National Cancer Institute 60 (NCI60) Human-Krebszell-Linien-Panel gezeigt . Unter den Derivaten zeigte eines die beste zytotoxische Aktivität und zeigte Selektivität für COLO 205-Dickdarmkrebs-, SK-MEL-5-Melanomzellen und MDA-MB-435 .
Induktion des Zellzyklus-Arrestes
Derivate von this compound konnten G2/M-Zellzyklus-Arrest und Apoptose in MDA-MB-231-triple-negativen Brustkrebszellen induzieren . Das bedeutet, dass diese Verbindungen den Zellzyklus in der G2/M-Phase stoppen können, wodurch die Zelle daran gehindert wird, sich zu teilen, und sie zum Absterben gebracht wird.
Antimykobakterielle Aktivität
3-Phenyl-1H-Indol-Derivate haben Aktivität gegen Mycobacterium tuberculosis (Mtb) gezeigt . Dies deutet darauf hin, dass diese Verbindungen möglicherweise zur Behandlung von Tuberkulose eingesetzt werden könnten.
Aktivität gegen arzneimittelresistente Stämme
Die Top-Hit-Verbindungen waren aktiv gegen multiresistente Stämme, ohne Kreuzresistenz mit First-Line-Medikamenten . Dies ist besonders wichtig, da Arzneimittelresistenz eine große Herausforderung bei der Behandlung vieler Krankheiten ist, einschließlich Tuberkulose.
Nicht toxisch für Säugetierzellen
Eine der bewerteten Strukturen von 3-Phenyl-1H-Indol zeigte keine offensichtliche Toxizität, wenn HepG2- und Vero-Zellen 72 Stunden lang den Molekülen ausgesetzt wurden . Dies ist ein entscheidender Faktor bei der Medikamentenentwicklung, da es darauf hindeutet, dass die Verbindung möglicherweise sicher für die Anwendung beim Menschen ist.
Wirkmechanismus
Target of Action
The primary target of 3-phenyl-1H-indole-2-carbohydrazide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
3-Phenyl-1H-indole-2-carbohydrazide interacts with its target, tubulin, by binding at the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, leading to microtubule destabilization . As a result, the normal functioning of the cell’s cytoskeleton is disrupted, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action primarily affects the microtubule dynamics within the cell . By destabilizing microtubules, it disrupts various cellular processes that depend on microtubule function. This includes the segregation of chromosomes during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell cycle arrest and apoptosis .
Result of Action
The action of 3-phenyl-1H-indole-2-carbohydrazide leads to significant cellular effects. Specifically, it has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cells . For instance, it has demonstrated cytotoxic activity against COLO 205 colon cancer cells, SK-MEL-5 melanoma cells, and MDA-MB-435 cells .
Eigenschaften
IUPAC Name |
3-phenyl-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCHFYZYBSUQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377079 | |
| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
105492-12-4 | |
| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


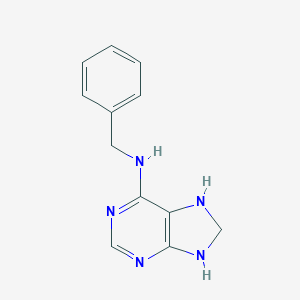



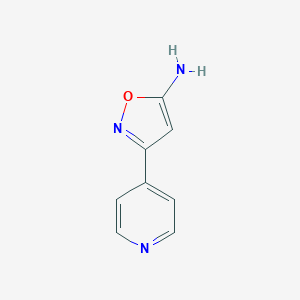


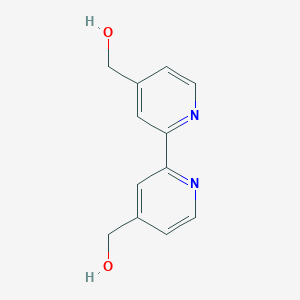
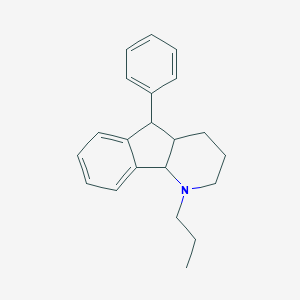
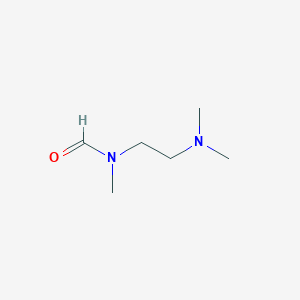
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)
